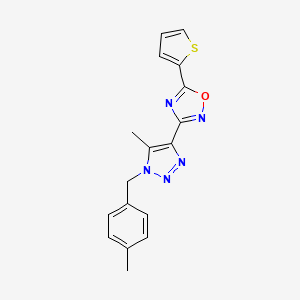
3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H15N5OS and its molecular weight is 337.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds related to 3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole have been synthesized and characterized for their antimicrobial potential. The synthesis process involves reactions that introduce heterocyclic components known for their biological activities, including 1,2,4-triazole and oxadiazole rings. These compounds have been tested against various bacterial and fungal strains, showing promising antimicrobial activities. For instance, novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives exhibited antimicrobial properties against selected bacteria and fungi strains (Kaneria et al., 2016). Additionally, benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings demonstrated α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015).
Antileishmanial and Antioxidant Properties
Research into oxadiazole derivatives, including those structurally related to the compound , reveals significant antileishmanial and antioxidant properties. One study highlighted the synthesis of benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-oxadiazole derivatives, exploring their potential in medical applications (Dawood et al., 2007). Another research effort synthesized and characterized 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, which showed antimicrobial activity and promising antileishmanial activity (Ustabaş et al., 2020).
Enzyme Inhibition and Theoretical Studies
The derivatives of the core structure have also been involved in studies targeting enzyme inhibition, with significant findings in the inhibition of α-glucosidase and lipase, indicating potential applications in treating diseases related to enzyme dysregulation. For example, new 2-amino-1,3,4-oxadiazole derivatives with anti-Salmonella typhi activity were synthesized, showing notable enzyme inhibition capabilities (Salama, 2020). Additionally, theoretical studies on 4-amino-1,2,4-triazole derivatives provided insights into their molecular structures and potential interactions, supporting their antileishmanial activity and offering a foundation for further drug development (Süleymanoğlu et al., 2017).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, disrupting normal function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-5-(thiophen-2-yl)-1,2,4-oxadiazole are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires further experimental studies .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-5-(thiophen-2-yl)-1,2,4-oxadiazole. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets. Specific details about how these factors affect this compound are currently unknown .
Properties
IUPAC Name |
3-[5-methyl-1-[(4-methylphenyl)methyl]triazol-4-yl]-5-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-11-5-7-13(8-6-11)10-22-12(2)15(19-21-22)16-18-17(23-20-16)14-4-3-9-24-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBJFOYGKPEJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C3=NOC(=N3)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
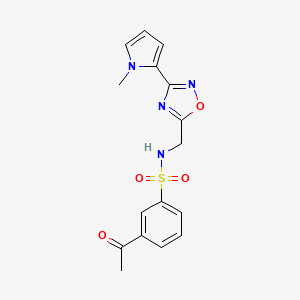
![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)
![tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate](/img/structure/B2541819.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541822.png)
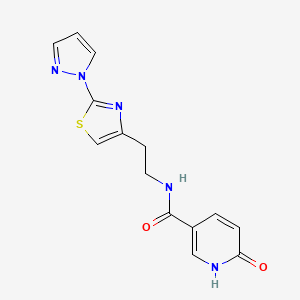

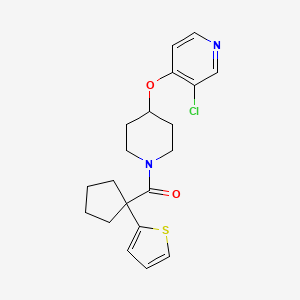

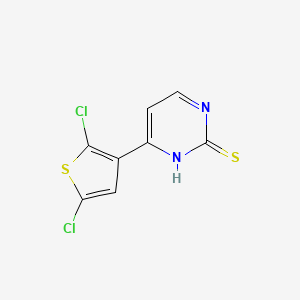
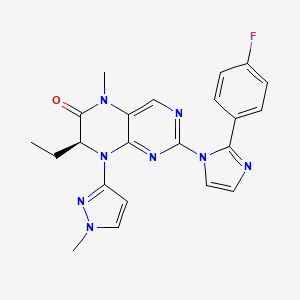
![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B2541836.png)
![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)
